molecular formula C10H13F3O4 B14230584 1,1-Cyclopropanedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester CAS No. 557796-47-1

1,1-Cyclopropanedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester

Cat. No.: B14230584
CAS No.: 557796-47-1
M. Wt: 254.20 g/mol
InChI Key: KEPOULCZSWGXSP-UHFFFAOYSA-N
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Description

1,1-Cyclopropanedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester is a chemical compound with the molecular formula C9H14O4 It is known for its unique structure, which includes a cyclopropane ring substituted with two carboxylic acid ester groups and a trifluoromethyl group

Preparation Methods

The synthesis of 1,1-cyclopropanedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester typically involves the reaction of cyclopropane derivatives with trifluoromethylating agents. One common method includes the use of diethyl malonate as a starting material, which undergoes cyclopropanation followed by trifluoromethylation. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1,1-Cyclopropanedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Cyclopropanedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe or drug candidate.

    Medicine: The compound’s reactivity and functional groups make it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-cyclopropanedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester involves its interaction with molecular targets through its functional groups. The ester groups can participate in esterification and hydrolysis reactions, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. These interactions can affect various molecular pathways, making the compound useful in different applications .

Comparison with Similar Compounds

Similar compounds to 1,1-cyclopropanedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester include:

The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly alter the compound’s electronic properties and reactivity, enhancing its utility in various fields.

Properties

CAS No.

557796-47-1

Molecular Formula

C10H13F3O4

Molecular Weight

254.20 g/mol

IUPAC Name

diethyl 2-(trifluoromethyl)cyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C10H13F3O4/c1-3-16-7(14)9(8(15)17-4-2)5-6(9)10(11,12)13/h6H,3-5H2,1-2H3

InChI Key

KEPOULCZSWGXSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1C(F)(F)F)C(=O)OCC

Origin of Product

United States

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